molecular formula C9H18OSSi B15257631 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde

Cat. No.: B15257631
M. Wt: 202.39 g/mol
InChI Key: RUXIMOYDVRVWEQ-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde is an organic compound with the molecular formula C9H18OSSi. It is characterized by the presence of a thiolane ring substituted with a trimethylsilyl group and an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with trimethylsilyl reagents. One common method is the reaction of thiolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 2-[(Trimethylsilyl)methyl]thiolane-2-carboxylic acid.

    Reduction: Formation of 2-[(Trimethylsilyl)methyl]thiolane-2-methanol.

    Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Trimethylsilyl)methyl]allyl acetate: Another compound with a trimethylsilyl group, used in organic synthesis.

    2-[(Trimethylsilyl)methyl]thiolane-2-carboxylic acid: The oxidized form of the compound, with different chemical properties.

Uniqueness

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde is unique due to the combination of its thiolane ring, trimethylsilyl group, and aldehyde functional group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C9H18OSSi

Molecular Weight

202.39 g/mol

IUPAC Name

2-(trimethylsilylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C9H18OSSi/c1-12(2,3)8-9(7-10)5-4-6-11-9/h7H,4-6,8H2,1-3H3

InChI Key

RUXIMOYDVRVWEQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCS1)C=O

Origin of Product

United States

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